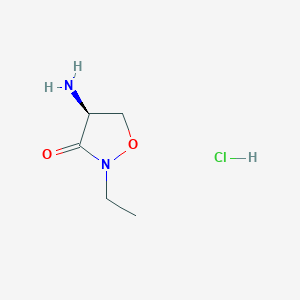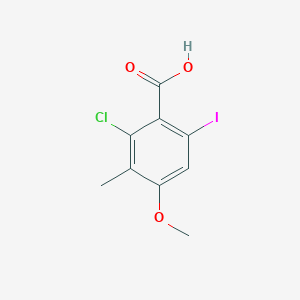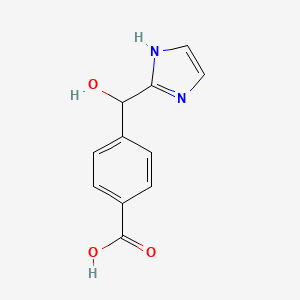![molecular formula C17H19BO3 B13346503 1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one CAS No. 244014-72-0](/img/structure/B13346503.png)
1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone is an organic compound featuring a boron-containing dioxaborinane ring attached to a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone typically involves the formation of the dioxaborinane ring followed by its attachment to the naphthalene moiety. One common method includes the reaction of a boronic acid derivative with a diol to form the dioxaborinane ring. This intermediate is then coupled with a naphthalene derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the boron-containing ring or the naphthalene moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological studies.
Industry: It can be utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This property makes it useful in medicinal chemistry for targeting specific enzymes or receptors.
類似化合物との比較
Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone is unique due to its specific structural arrangement, which combines the properties of the dioxaborinane ring and the naphthalene moiety
特性
CAS番号 |
244014-72-0 |
|---|---|
分子式 |
C17H19BO3 |
分子量 |
282.1 g/mol |
IUPAC名 |
1-[5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C17H19BO3/c1-12(19)13-6-4-8-15-14(13)7-5-9-16(15)18-20-10-17(2,3)11-21-18/h4-9H,10-11H2,1-3H3 |
InChIキー |
NNMCLLQTHSOXMU-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


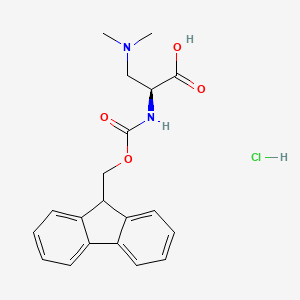
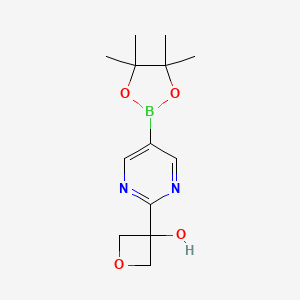
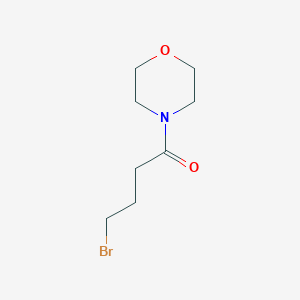

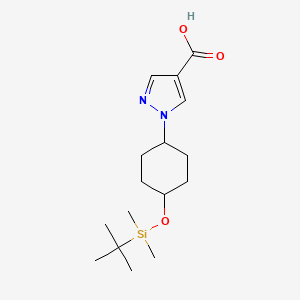
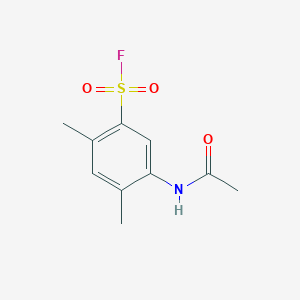
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
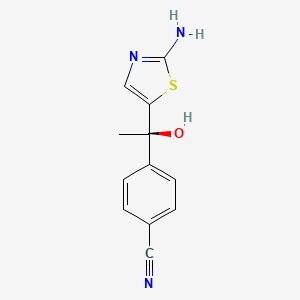

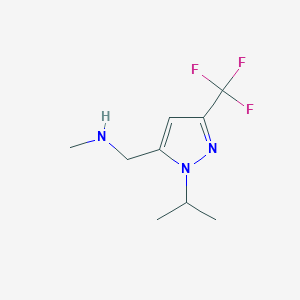
![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
